H-Trp-gly-gly-OH
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
20762-31-6 |
|---|---|
Molecular Formula |
C15H18N4O4 |
Molecular Weight |
318.33 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-amino-3-(1H-indol-2-yl)propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H18N4O4/c16-11(15(23)18-7-13(20)17-8-14(21)22)6-10-5-9-3-1-2-4-12(9)19-10/h1-5,11,19H,6-8,16H2,(H,17,20)(H,18,23)(H,21,22)/t11-/m0/s1 |
InChI Key |
GDTKLBWSCOKFCA-NSHDSACASA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(C(=O)NCC(=O)NCC(=O)O)N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(N2)C[C@@H](C(=O)NCC(=O)NCC(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(C(=O)NCC(=O)NCC(=O)O)N |
sequence |
XGG |
Synonyms |
Trp-Gly-Gly Trp-Gly-Gly dihydrate tryptophyl-glycyl-glycine |
Origin of Product |
United States |
Overview of Tripeptide Significance in Chemical Biology and Material Science
Tripeptides, short chains of three amino acids, are fundamental building blocks in the vast and complex world of peptides and proteins. Their relatively simple structure, combined with the diverse properties of their constituent amino acids, makes them ideal candidates for a wide range of scientific investigations.
In chemical biology, tripeptides are instrumental in studying fundamental biological processes. They serve as models to understand protein folding, molecular recognition, and enzyme-substrate interactions. The specific sequence of amino acids in a tripeptide dictates its three-dimensional structure and its ability to interact with other molecules, providing insights into the intricate mechanisms that govern life at the molecular level.
The field of material science has also found immense value in tripeptides. Their capacity for self-assembly into well-ordered nanostructures is a key area of interest. frontiersin.org This process, driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking, allows for the bottom-up fabrication of novel materials with tailored properties. frontiersin.orgresearchgate.net These self-assembled peptide materials have potential applications in areas ranging from drug delivery to electronics. researchgate.net The ability to control the morphology of these nanostructures by modifying the peptide sequence or environmental conditions like pH and temperature opens up exciting possibilities for creating advanced functional materials. researchgate.net
H Trp Gly Gly Oh As a Model Peptide System for Advanced Research
The tripeptide H-Trp-Gly-Gly-OH, with its specific sequence of L-tryptophyl-glycyl-glycine, serves as an excellent model system for a variety of advanced research applications. chemimpex.comnih.gov Its structure, featuring a bulky, aromatic tryptophan residue at the N-terminus followed by two flexible glycine (B1666218) residues, provides a unique combination of properties that are of great interest to scientists. rsc.orgrsc.org
The presence of the tryptophan residue is particularly significant. Aromatic residues like tryptophan are known to contribute significantly to the stability of protein-protein interactions due to their large and hydrophobic nature. rsc.orgrsc.org This makes this compound a valuable tool for studying molecular recognition processes. rsc.orgrsc.org For instance, research has shown that the position of the tryptophan residue within the peptide chain influences its binding affinity to synthetic receptors. rsc.orgrsc.org Studies have demonstrated that this compound, with its N-terminal tryptophan, exhibits selective binding to certain host molecules, highlighting the importance of the amino acid sequence in molecular interactions. rsc.orgrsc.org
Furthermore, the simplicity of the two glycine residues allows for a focused investigation of the role of the tryptophan side chain in various phenomena, from self-assembly to charge transfer processes. The glycine residues provide conformational flexibility to the peptide backbone. vulcanchem.com
Current Research Landscape and Key Academic Objectives
The current research landscape for H-Trp-Gly-Gly-OH and similar tripeptides is vibrant and multifaceted. A primary objective is to further elucidate the fundamental principles of peptide self-assembly. researchgate.net Researchers are actively investigating how modifications to the peptide sequence and external stimuli can be used to control the formation of specific nanostructures with desired functionalities. researchgate.net
Another key area of research is the development of novel biomaterials. The self-assembling properties of tripeptides are being harnessed to create hydrogels for applications such as drug delivery and tissue engineering. frontiersin.orgnih.gov The biocompatibility of peptides makes them particularly attractive for these biomedical applications. researchgate.net For example, self-assembled peptide hydrogels can create a microenvironment that supports cell growth and can be designed to release therapeutic agents in a controlled manner. frontiersin.org
In the realm of chemical biology, this compound continues to be used as a probe to study complex biological systems. Its interactions with proteins and other biomolecules provide valuable data for understanding disease mechanisms and for the design of new therapeutic agents. chemimpex.com For instance, the binding of tryptophan-containing peptides to specific receptors is a key area of investigation in drug discovery. chemimpex.com
Detailed structural analysis remains a cornerstone of the research. Techniques like X-ray crystallography have been employed to determine the precise three-dimensional structure of this compound dihydrate. nih.gov This structural information is crucial for understanding its chemical properties and for designing computational models to predict its behavior in different environments. nih.gov
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H18N4O4 | nih.gov |
| Molecular Weight | 318.33 g/mol | nih.gov |
| IUPAC Name | 2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic acid | nih.gov |
| CAS Number | 20762-31-6 | chemimpex.com |
| Appearance | Off-white to yellow solid | chemimpex.com |
Structural Data of this compound Dihydrate
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2(1)2(1)2(1) |
| a (Å) | 7.875 (1) |
| b (Å) | 9.009 (1) |
| c (Å) | 24.307 (1) |
Source: International Journal of Peptide and Protein Research nih.gov
Synthetic Strategies and Chemical Modifications of the Tripeptide this compound
The tripeptide this compound, composed of tryptophan, glycine (B1666218), and another glycine residue, serves as a valuable model system in biochemical and biophysical research. Its synthesis and subsequent chemical modification are crucial for developing specific molecular probes and understanding peptide structure-function relationships. This article details the primary synthetic methodologies for obtaining this compound and explores various strategies for its chemical derivatization for targeted research applications.
Computational and Theoretical Investigations of H Trp Gly Gly Oh
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations provide a powerful lens through to examine the detailed structural and electronic properties of H-Trp-Gly-Gly-OH. These methods, rooted in the principles of quantum mechanics, offer insights that are often inaccessible through experimental techniques alone.
Density Functional Theory (DFT) Applications in Conformational Analysis
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. In the context of this compound, DFT has been applied to explore its vast conformational landscape. aip.org The flexibility of the peptide backbone, combined with the rotatable side chain of the tryptophan residue, gives rise to a multitude of possible three-dimensional structures, or conformers.
However, standard DFT methods have shown limitations in accurately describing the potential energy surface of peptides like this compound. nih.gov This is because London dispersion forces, which are crucial for the stabilization of the most stable conformers, are not fully accounted for in conventional DFT. nih.gov To address this, dispersion-corrected DFT methods, such as DFT-D, have been employed. acs.org For instance, Resolution of Identity DFT with a damped empirical dispersion term (RI-DFT-D) has demonstrated excellent agreement with high-level benchmark data for this compound. acs.org
Studies have utilized DFT to identify and rank the energies of different conformers. For example, a set of 15 conformers of tryptophyl-glycyl-glycine (WGG) has been studied to understand the interplay of intramolecular interactions that dictate the preferred geometries. aip.org These calculations are essential for interpreting experimental data, such as infrared spectra, by assigning observed spectral features to specific conformations. acs.org
Ab Initio Methods for Energy Minimization and Vibrational Frequency Prediction
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a rigorous approach to studying molecular systems. These methods are instrumental in determining the most stable geometric structures through energy minimization and in predicting vibrational frequencies.
For this compound, high-level correlated ab initio quantum chemical calculations have been combined with molecular dynamics simulations to explore its conformational space. nih.govacs.org The process often involves an initial screening of the potential energy surface using a computationally less demanding method, followed by reoptimization of the low-energy structures at a higher level of theory, such as RI-MP2/cc-pVDZ. acs.org This hierarchical approach allows for an efficient yet accurate determination of the lowest energy conformers. nih.govacs.org
The calculated vibrational frequencies from these ab initio methods are crucial for the interpretation of experimental infrared (IR) spectra. nih.govacs.org By comparing the theoretical spectra of different conformers with the experimental gas-phase IR spectra, researchers can identify the specific structures present in the experiment. nih.govacs.org This combined experimental and theoretical approach has been successfully used to report and assign the structures of different conformers of this compound coexisting in the gas phase for the first time. nih.govacs.org
Table 1: Comparison of Computational Methods for this compound
| Method | Application | Key Findings |
| Density Functional Theory (DFT) | Conformational Analysis | Standard DFT fails to fully capture dispersion energy, which is crucial for stability. nih.gov |
| Dispersion-Corrected DFT (DFT-D) | Conformational Analysis | Provides results in excellent agreement with benchmark data for conformer energies. acs.org |
| Ab Initio (e.g., MP2) | Energy Minimization & Vibrational Frequency Prediction | Enables accurate determination of the lowest energy conformers and reliable prediction of IR spectra. acs.orgcuni.cz |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical calculations provide a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how this compound behaves over time. These simulations track the motions of atoms and molecules, providing insights into conformational changes and the influence of the environment.
Conformational Sampling and Trajectory Analysis
MD simulations are a powerful tool for exploring the conformational space of peptides. By simulating the trajectory of the molecule over a period of time, researchers can observe the transitions between different conformations. nih.gov For peptides like this compound, which possess significant flexibility, extensive conformational sampling is necessary to capture the full range of accessible structures. acs.org
The analysis of MD trajectories can reveal the predominant conformations and the dihedral angles that govern their structures. nih.gov For instance, in simulations of similar tryptophan-containing dipeptides, two main conformations often predominate: an extended form and a folded form where the peptide backbone curls back towards the indole (B1671886) ring. nih.gov Techniques like two-dimensional root-mean-square deviation (2D-RMSD) plots are used to analyze the convergence of simulations and visualize the conformational landscape. acs.org
Solvent Effects on Peptide Conformation and Dynamics
The surrounding solvent plays a critical role in determining the conformation and dynamics of peptides. nih.gov For this compound, the presence of water molecules can significantly influence its structure through hydrogen bonding and other non-covalent interactions. nih.gov
MD simulations explicitly including solvent molecules can provide a realistic model of the peptide's behavior in an aqueous environment. nih.gov These simulations have shown that water molecules can stabilize certain conformations by forming hydrogen bonds with the peptide backbone and side chains. nih.gov For example, in glycine-containing peptides, water molecules have been shown to play a key role in stabilizing specific conformations. nih.gov The study of solvent effects is crucial for understanding how this compound might behave in a biological context, where it is surrounded by water.
Force Field Development and Parameterization for Tripeptide Systems
The accuracy of MD simulations is heavily dependent on the quality of the force field used. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of atoms or molecules. Developing and parameterizing force fields specifically for tripeptide systems like this compound is an active area of research.
The parameterization process often involves fitting the force field parameters to reproduce high-level quantum mechanical data or experimental observations. pkusz.edu.cn For peptides, this includes accurately representing the torsional potentials of the backbone and side-chain dihedral angles. nih.gov Some modern force fields, like ff15ipq, have moved towards residue-specific parameters to better capture the unique conformational preferences of each amino acid. nih.gov
For instance, the OPLS-AA/M force field has shown progress in simulating glycine (B1666218) tripeptides by reparameterizing backbone and side-chain dihedrals against ab initio torsional energy data. nih.gov The development of more accurate force fields is essential for improving the predictive power of MD simulations and for gaining a deeper understanding of the behavior of tripeptides like this compound in complex biological environments. pkusz.edu.cnnih.gov
Biomolecular Interactions and Supramolecular Assembly of H Trp Gly Gly Oh
Non-Covalent Interactions with Host Molecules and Artificial Receptors (In Vitro Systems)
The specific sequence and unprotected termini of H-Trp-Gly-Gly-OH make it an interesting guest molecule for various artificial receptors. The N-terminal tryptophan is a key recognition element, with its binding being primarily driven by a combination of hydrophobic interactions and electrostatic forces. Aromatic residues, in general, are known to be particularly effective in molecular recognition due to their large, rigid, and hydrophobic surfaces, which facilitate strong van der Waals contacts and the release of water molecules upon binding. rsc.orgrsc.org
Isothermal Titration Calorimetry (ITC) is a powerful technique for the complete thermodynamic characterization of binding interactions, providing direct measurement of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of a reaction. whiterose.ac.uk From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering a full thermodynamic profile of the molecular interaction.
Studies utilizing ITC have demonstrated the selective binding of this compound by synthetic host molecules. A notable example is the interaction with a complex of cucurbit beilstein-journals.orguril (Q8) and methyl viologen (MV), denoted as Q8·MV. rsc.org ITC experiments revealed that the Q8·MV complex binds to this compound with a high association constant (K_a) of 1.3 x 10^5 M⁻¹. rsc.orgrsc.orgnih.gov This binding is highly selective for the N-terminal tryptophan. The affinity for this compound is 6-fold higher than for its isomer H-Gly-Trp-Gly-OH and 40-fold higher than for H-Gly-Gly-Trp-OH. rsc.org This selectivity is attributed to the favorable electrostatic interactions between the protonated N-terminal ammonium (B1175870) group of the peptide and the carbonyl portals of the Q8 host. rsc.org
The binding of this compound to the Q8·MV complex is a spontaneous process, as indicated by the negative Gibbs free energy change. The interaction is primarily driven by a combination of hydrogen bonding and hydrophobic interactions. acs.org While specific enthalpic and entropic values for the this compound interaction with Q8·MV are not detailed in the provided search results, ITC generally reveals that negative enthalpy changes (ΔH) and positive entropy changes (ΔS) are indicative of such driving forces. acs.org
Interactions with other types of host molecules, such as cyclodextrins, have also been explored for tryptophan-containing peptides. β-cyclodextrins, which have a cavity size suitable for accommodating aromatic rings, can form inclusion complexes with tryptophan residues. nankai.edu.cn However, specific ITC data for the binding of this compound to cyclodextrins were not found in the provided search results.
| Peptide | Association Constant (K_a) [M⁻¹] | Selectivity vs. This compound |
|---|---|---|
| This compound | 1.3 x 10⁵ | 1x |
| H-Gly-Trp-Gly-OH | 2.1 x 10⁴ | ~6x lower |
| H-Gly-Gly-Trp-OH | 3.1 x 10³ | ~40x lower |
Spectroscopic techniques provide valuable insights into the structural details of binding events at the molecular level. For this compound, fluorescence spectroscopy and Nuclear Magnetic Resonance (NMR) have been instrumental in characterizing its interactions with host molecules.
The intrinsic fluorescence of the tryptophan indole (B1671886) ring is highly sensitive to its local environment. nih.gov Upon binding to the Q8·MV complex, a significant quenching of the indole fluorescence of this compound is observed. rsc.org This quenching is a result of the inclusion of the indole ring within the Q8 cavity in close proximity to the electron-accepting methyl viologen, which facilitates an electron transfer process in the excited state. researchgate.net The extent of fluorescence quenching has been shown to be directly proportional to the fraction of the peptide bound in the ternary complex, making it a useful tool for monitoring binding. queensu.ca While the precise quenching efficiency for this compound is not specified, this phenomenon serves as a clear spectroscopic signature of the binding event. mdpi.comacs.orgfrontiersin.org
NMR spectroscopy, particularly the analysis of chemical shift perturbations (CSPs), offers detailed information about the atoms involved in a binding interface. beilstein-journals.org When this compound binds to the Q8·MV complex, NMR data show an upfield chemical shift perturbation of the aromatic signals from both the tryptophan's indole ring and the methyl viologen. rsc.orgnih.gov This indicates that both guest molecules are simultaneously encapsulated within the hydrophobic cavity of the Q8 host. rsc.org The changes in the chemical shifts of the peptide's protons upon titration with a host molecule can be used to map the binding site and, in cases of fast exchange on the NMR timescale, to determine the binding affinity. acs.orgfrontiersin.org For the this compound/Q8·MV system, the observed perturbations confirm a binding mode where the N-terminal tryptophan is the primary site of interaction. rsc.org
Binding Affinity and Selectivity Studies (e.g., Isothermal Titration Calorimetry, ITC)
This compound in Peptide Self-Assembly and Nanostructure Formation
The same non-covalent forces that drive the binding of this compound to artificial receptors also mediate its self-assembly into ordered supramolecular structures. This process is a hallmark of many peptides and is fundamental to the bottom-up fabrication of novel nanomaterials. nih.govnih.gov
The self-assembly of peptides like this compound is a thermodynamically driven process leading to the formation of stable, ordered structures. nih.gov The tryptophan residue plays a crucial role in initiating and stabilizing these assemblies. The primary driving forces include:
Hydrophobic Interactions: The hydrophobic nature of the tryptophan side chain is a significant driving force for self-assembly in aqueous environments. rsc.org To minimize contact with water, the hydrophobic residues aggregate, leading to the formation of a hydrophobic core in the resulting nanostructures. frontiersin.orgnih.gov This hydrophobic collapse is a key initial step in the self-assembly process. rsc.org
Hydrogen Bonding: The peptide backbone, with its amide and carbonyl groups, provides ample opportunities for hydrogen bond formation. nih.gov These hydrogen bonds, often forming extended networks such as β-sheets, provide directional and cooperative interactions that are essential for the formation and stability of ordered nanostructures like nanofibers and hydrogels. rsc.org
Electrostatic Interactions: The terminal amino and carboxyl groups of this compound can participate in electrostatic interactions, which can either promote or hinder self-assembly depending on the pH and ionic strength of the solution. nih.gov
The interplay of these non-covalent interactions dictates the final morphology and properties of the self-assembled structures. nih.gov
The self-assembly of peptides can lead to a variety of supramolecular architectures, with nanofibers and hydrogels being among the most common. mdpi.comfrontiersin.org While specific protocols for the self-assembly of this compound are not extensively detailed in the provided results, the general principles for forming such structures from tryptophan-containing peptides are well-established.
Typically, the fabrication of peptide nanofibers and hydrogels involves dissolving the peptide in an appropriate solvent and then inducing self-assembly by changing the environmental conditions. reading.ac.ukacs.org Common methods include:
pH Switch: Altering the pH of a peptide solution can change the protonation state of ionizable groups (like the N-terminus and C-terminus of this compound), which in turn modifies the electrostatic repulsions between molecules. reading.ac.uk Neutralizing these charges can trigger self-assembly and gelation. frontiersin.org For instance, a dipeptide, Boc-Phe-Trp-OH, was shown to form a hydrogel only within a narrow pH range of 6-7. mdpi.com
Solvent Switch: Dissolving the peptide in an organic solvent and then adding an aqueous buffer can induce self-assembly as the peptide molecules aggregate to minimize exposure of their hydrophobic parts to the aqueous environment. researchgate.net
Thermal Annealing: A heating and cooling cycle can be used to promote the formation of more ordered and thermodynamically stable structures. reading.ac.uk
One study noted that a conjugate of tryptophan-glycine and porphyrin could be induced to transform from nanoparticles into nanofibers by increasing the acidity of the environment, which promoted the formation of intermolecular hydrogen bonds. beilstein-journals.orgnih.govnih.gov This highlights how external stimuli can be used to control the morphology of self-assembled structures derived from tryptophan-glycine units.
Once formed, the supramolecular architectures of this compound require thorough characterization to understand their properties.
Morphology: The morphology of self-assembled nanostructures is commonly investigated using microscopy techniques. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the shape and size of the assemblies, such as the diameter and length of nanofibers. nankai.edu.cnnih.gov For example, TEM imaging of hydrogels formed by other self-assembling peptides has revealed networks of entangled nanofibers with diameters typically in the range of tens of nanometers. nih.govresearchgate.net
Stability: The stability of the formed nanostructures is a critical parameter. Thermal stability can be assessed by monitoring structural changes as a function of temperature. frontiersin.org The pH stability is also crucial, as changes in pH can disrupt the electrostatic interactions and hydrogen bonds that hold the assembly together. researchgate.net For hydrogels, mechanical stability is often characterized by rheology, which measures properties like the storage modulus (G') and loss modulus (G''), providing information about the gel's stiffness and viscoelasticity. reading.ac.ukresearchgate.net Self-healing properties, the ability of a gel to reform after being mechanically disrupted, are also an important characteristic of some supramolecular hydrogels. reading.ac.uk While specific stability data for this compound assemblies were not found, studies on related peptide hydrogels demonstrate that their stability and mechanical properties can be tuned by sequence and environmental conditions. researchgate.net
Fabrication of Self-Assembled this compound Architectures (e.g., Nanofibers, Hydrogels)
Interactions with Model Biological Membranes and Synthetic Surfaces
The tripeptide this compound, by virtue of its specific amino acid composition, exhibits distinct interaction patterns with both biological and synthetic interfaces. The bulky, aromatic indole side chain of tryptophan, combined with the flexibility of the diglycine segment, dictates its behavior at these surfaces, leading to specific binding, orientation, and potential for self-assembly.
Interactions with Model Biological Membranes
The interaction of this compound with model biological membranes, such as lipid bilayers and liposomes, is largely governed by the physicochemical properties of its constituent amino acids. The tryptophan (Trp) residue plays a primary role as a membrane anchor. Research consistently shows that tryptophan residues in peptides and proteins preferentially locate at the water-membrane interface rather than being deeply buried in the hydrophobic core. cambridge.orgmdpi.com This positioning allows the peptide to engage in a variety of noncovalent interactions that stabilize its association with the membrane.
The indole side chain of tryptophan is crucial for this interfacial anchoring. mdpi.com It can participate in cation-π interactions with the positively charged choline (B1196258) groups of phospholipids (B1166683) like phosphatidylcholine, as well as hydrogen bonds between the indole NH group and the phosphate (B84403) or carbonyl groups of the lipid headgroups. mdpi.commdpi.comnih.gov Furthermore, hydrophobic interactions contribute significantly to partitioning the aromatic ring into the less polar interfacial region of the bilayer. cambridge.org While the tryptophan residue anchors the peptide, the glycyl-glycine (Gly-Gly) portion also contributes to the interaction. The inherent flexibility of glycine (B1666218) residues and their capacity to act as hydrogen bond donors and acceptors allow them to form stabilizing hydrogen bonds with the phosphate and carbonyl oxygen atoms of the lipid molecules. mdpi.com
Studies on related peptides have provided quantitative insights into these interactions. For instance, replacing a glycine residue with a tryptophan in a peptide sequence has been shown to double its partition coefficient in liposomes, indicating a much stronger affinity for the membrane. nih.gov This highlights the dominant role of tryptophan in driving membrane association. The interaction is not merely a passive adsorption; it can influence the physical state of the membrane and induce conformational changes in the peptide. The binding process can alter the local fluidity and permeability of the lipid bilayer. mdpi.com Concurrently, the peptide may transition from a disordered random coil conformation in an aqueous solution to a more ordered structure, such as a β-structure, upon binding to the membrane surface. nih.gov
| Residue/Segment | Primary Role in Interaction | Key Interaction Types | Supporting Research Findings |
|---|---|---|---|
| H-Trp- (Tryptophan) | Interfacial Anchoring | Hydrophobic Interactions, Cation-π Interactions, Hydrogen Bonding | Tryptophan residues are consistently found at the lipid-water interface of membranes. cambridge.orgmdpi.com The indole nitrogen can form hydrogen bonds, contributing to peptide localization and orientation. mdpi.com |
| -Gly-Gly- (Diglycine) | Stabilization and Flexibility | Hydrogen Bonding | Glycine residues can form hydrogen bonds with the phosphate and carbonyl groups of lipids, stabilizing the peptide-membrane complex. mdpi.com |
| -OH (C-terminus) | Interfacial Interaction | Hydrogen Bonding, Electrostatic Interactions | The terminal carboxyl group can interact with lipid headgroups and interfacial water molecules. core.ac.uk |
Interactions with Synthetic Surfaces
The principles governing the interaction of this compound with biological membranes also apply to its behavior on synthetic surfaces, where hydrophobic and aromatic interactions are key drivers of adsorption and self-assembly. The tendency of aromatic amino acids to engage in π-π stacking is a significant factor in the formation of ordered supramolecular structures. acs.org Research on tryptophan-containing peptides demonstrates their ability to self-assemble into various nanostructures, such as fibrils, ribbons, and nanoparticles, on different surfaces. nih.gov
For example, studies have shown that tryptophan-glycine (WG) units, when coupled to other molecules, can spontaneously self-assemble into nanoparticles in aqueous solutions. nih.govbeilstein-journals.org This assembly is driven by a combination of noncovalent forces, including hydrogen bonds, hydrophobic interactions, and π-π stacking between the aromatic indole rings. nih.govbeilstein-journals.org
The kinetics of this aggregation process can be significantly influenced by the properties of the synthetic surface itself. acs.org The strength of the attraction between the peptide and the surface plays a critical, non-linear role: weakly attractive surfaces may retard aggregation, whereas strongly attractive surfaces can accelerate the formation of fibrils by increasing the local concentration of the peptide and facilitating nucleation. acs.org The binding affinity of tripeptides to synthetic molecular hosts further illustrates the importance of the tryptophan residue. In studies using a synthetic cyclophane host, the binding affinity of H-Gly-Trp-Gly-OH was found to be an order of magnitude higher than that of tripeptides containing only aliphatic or smaller aromatic residues, underscoring the strength of aromatic interactions. rsc.org
| Peptide Sequence | Binding Affinity (Ka / M-1) |
|---|---|
| H-Gly-Trp-Gly-OH | 2.2 x 103 |
| H-Gly-Leu-Gly-OH | 8.5 x 102 |
| H-Gly-Ala-Gly-OH | 5.4 x 102 |
| H-Gly-Gly-Trp-OH | 3.1 x 102 |
| H-Gly-Gly-Gly-OH | 2.1 x 102 |
Degradation Pathways and Stability Profiling of H Trp Gly Gly Oh
Hydrolytic Stability of Amide Bonds
The peptide bonds linking the amino acid residues in H-Trp-Gly-Gly-OH are amide bonds, which are generally stable under physiological conditions. Their stability is attributed to resonance, which imparts a partial double-bond character to the C-N bond, restricting rotation and increasing stability. nih.gov However, under certain conditions, these bonds can undergo hydrolysis, leading to the cleavage of the peptide chain.
The rate of amide bond hydrolysis is strongly dependent on pH. encyclopedia.pub While remarkably stable at neutral pH, with a predicted half-life of many years, the degradation of the peptide backbone is catalyzed by both acidic and basic conditions. nih.govsemanticscholar.org
Acidic Conditions (pH < 5): Under low pH conditions, the amide bond is susceptible to acid-catalyzed hydrolysis. This process involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. For many peptides, formulations are maintained in a pH range of 3 to 5 to minimize deamidation of susceptible residues like asparagine, a common degradation pathway. nih.gov For this compound, which lacks such residues, the primary concern at low pH is the slow, direct hydrolysis of the backbone.
Neutral Conditions (pH 5-9): In this range, the rate of hydrolysis is dominated by the direct attack of water and is generally very slow. semanticscholar.org The peptide exhibits its maximum stability in this pH window.
Basic Conditions (pH > 9): In alkaline solutions, hydrolysis is base-catalyzed. The hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide bond, leading to cleavage. semanticscholar.org Studies on dipeptides have shown that the rate of photooxidation can also increase with pH. sciengine.com
Table 1: Predicted pH-Dependent Hydrolytic Stability of this compound
| pH Range | Primary Mechanism | Relative Degradation Rate |
| < 5 | Acid-Catalyzed Hydrolysis | Moderate |
| 5 - 9 | Uncatalyzed Hydrolysis (Water) | Very Low (Most Stable) |
| > 9 | Base-Catalyzed Hydrolysis | Moderate to High |
In biological systems, the hydrolysis of peptide bonds is efficiently catalyzed by a class of enzymes known as proteases or peptidases. These enzymes can rapidly degrade peptides like this compound.
Enzymatic degradation can be initiated by either endopeptidases, which cleave internal peptide bonds, or exopeptidases, which cleave residues from the ends of the peptide. Aminopeptidases remove residues from the N-terminus, while carboxypeptidases remove them from the C-terminus. scielo.org.mx For instance, a broad-spectrum protease mixture like Pronase, derived from Streptomyces griseus, is capable of completely hydrolyzing short peptides into their constituent amino acids. dss.go.th The presence of D-amino acids can confer resistance to many common proteases, but this compound contains only L-amino acids, making it susceptible to such enzymatic action. vulcanchem.com
Table 2: Potential Enzymatic Degradation Pathways for this compound
| Enzyme Class | Action | Potential Products |
| Aminopeptidases | Cleaves the Trp-Gly bond | H-Trp-OH + H-Gly-Gly-OH |
| Carboxypeptidases | Cleaves the Gly-Gly bond | H-Trp-Gly-OH + H-Gly-OH |
| Dipeptidyl Peptidases | Cleaves dipeptides from the N-terminus | H-Trp-Gly-OH + H-Gly-OH |
| Broad-Spectrum Proteases (e.g., Pronase) | Complete hydrolysis | H-Trp-OH, H-Gly-OH |
pH-Dependent Degradation Kinetics
Oxidative Degradation Mechanisms of the Tryptophan Moiety
The indole (B1671886) side chain of the tryptophan residue is highly susceptible to oxidation, representing a major chemical instability pathway for this compound. researchgate.netnih.gov The oxidation can be initiated by various factors, including light, reactive oxygen species (ROS), and radical-generating systems. researchgate.net
Exposure to light, particularly UV radiation, can lead to the degradation of the tryptophan residue. encyclopedia.pub This can occur through two primary mechanisms:
Photosensitized Oxidation: In the presence of a photosensitizer (like riboflavin), light energy can be transferred to molecular oxygen to create highly reactive singlet oxygen (¹O₂). Singlet oxygen reacts with the indole ring to form unstable dioxetane intermediates that decompose to N-formylkynurenine (NFK). researchgate.netconicet.gov.ar NFK can subsequently hydrolyze to form kynurenine (B1673888) (Kyn). researchgate.net
Direct Photo-oxidation and Photoionization: UV light can be directly absorbed by the tryptophan chromophore, leading to photoionization and the formation of a tryptophan radical cation (Trp•⁺). nih.govacs.orgku.edu This radical cation is a key intermediate that can lead to a variety of degradation products. One significant pathway involves the cleavage of the αC-βC bond of the side chain, resulting in the conversion of the tryptophan residue to a glycine (B1666218) radical. This radical can then be reduced to glycine or react with oxygen to form glycine hydroperoxide. nih.govacs.orgku.edu Direct reaction with hydroxyl radicals generated by UV light can also produce various hydroxytryptophan isomers. researchgate.net
Table 3: Major Products of Tryptophan Moiety Photo-Oxidation
| Product Name | Description | Mechanism |
| N-formylkynurenine (NFK) | Pyrrole (B145914) ring cleavage with two oxygen additions (+32 Da). | Primarily singlet oxygen mediated. researchgate.netconicet.gov.ar |
| Kynurenine (Kyn) | Hydrolysis product of NFK (+4 Da). | Follows NFK formation. researchgate.net |
| Hydroxytryptophan (HO-Trp) | Addition of a hydroxyl group to the indole ring (+16 Da). | Direct reaction with hydroxyl radicals. researchgate.net |
| Glycine / Glycine Hydroperoxide | Fragmentation of the Trp side chain. | Photoionization leading to Trp radical cation and side-chain cleavage. nih.govacs.org |
The tryptophan residue is readily attacked by free radicals, particularly hydroxyl radicals (•OH), which can be generated by processes like Fenton chemistry (H₂O₂/Fe²⁺) or radiolysis. researchgate.net The reaction begins with the formation of a tryptophanyl radical (Trp•), which is a central intermediate. researchgate.net
This radical can then undergo several reactions:
React with oxygen to form peroxy radicals, leading to oxygenated products like N-formylkynurenine (NFK), kynurenine (Kyn), oxindolylalanine (Oia), and dioxindolylalanine (DiOia). dss.go.th
Dismutate or participate in radical-radical reactions to form dimers like Trp-Trp. researchgate.net
Studies using hydrogen peroxide as an oxidizing agent on tryptophan-containing peptides have shown that the main degradation products are Oia and NFK, with smaller amounts of Kyn, DiOia, and 5-hydroxytryptophan. dss.go.th
Table 4: Common Products of Radical-Mediated Tryptophan Oxidation
| Product Name | Abbreviation | Description |
| Oxindolylalanine | Oia | Oxidation product of the indole ring. dss.go.th |
| N-formylkynurenine | NFK | Product of pyrrole ring cleavage. dss.go.th |
| Kynurenine | Kyn | Hydrolysis product of NFK. dss.go.th |
| Dioxindolylalanine | DiOia | Further oxidation product. dss.go.th |
| 5-Hydroxytryptophan | 5-OH-Trp | Hydroxylation at the 5-position of the indole ring. dss.go.th |
Photo-Oxidation Processes and Products
Influence of Environmental Factors on Peptide Stability (e.g., Temperature, Ionic Strength)
In addition to pH, other environmental factors like temperature and the ionic strength of the solution can significantly impact the stability of this compound.
Temperature: Increased temperature generally accelerates the rate of all chemical degradation reactions, including hydrolysis and oxidation. mdpi.com The degradation of tryptophan has been shown to be facilitated at higher temperatures, with a reported thermal degradation activation energy of 19.65 kJ/mol. mdpi.com Furthermore, higher temperatures can disrupt the non-covalent interactions that stabilize any folded conformations of the peptide, potentially exposing the backbone and side chains to degradative reagents. researchgate.net
Ionic Strength: The concentration of dissolved salts in a solution can affect peptide stability in multiple ways. Increasing ionic strength can stabilize proteins and peptides by shielding electrostatic charges and strengthening hydrophobic interactions, which are crucial for maintaining structure. researchgate.netnih.gov Studies on other proteins have demonstrated that increasing the concentration of salts like sodium chloride or sodium phosphate (B84403) can significantly increase the thermal stability (melting temperature), indicating a more stable conformation. nih.gov This effect can reduce aggregation and lower the rates of chemical degradation by burying susceptible residues within a more compact structure. researchgate.net
Table 5: Influence of Environmental Factors on Peptide Stability
| Factor | Effect on this compound Stability | Mechanism |
| Temperature | Decreases stability | Increases kinetic energy, accelerating rates of hydrolysis and oxidation. mdpi.com |
| Ionic Strength | Generally increases stability | Shields charged interactions; modulates hydrophobic interactions, potentially leading to a more stable, compact structure. researchgate.netnih.gov |
Advanced Analytical Methodologies for H Trp Gly Gly Oh in Research
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a cornerstone for the separation and purity verification of peptides like H-Trp-Gly-Gly-OH. The principles of differential partitioning of the analyte between a stationary phase and a mobile phase allow for the effective separation of the target peptide from impurities, which may include by-products from synthesis, degradation products, or enantiomeric forms.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis and purification of peptides. For this compound, reversed-phase HPLC (RP-HPLC) is the most common modality. In RP-HPLC, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile.
The separation mechanism relies on the hydrophobic character of the peptide. The tryptophan residue in this compound, with its bulky, hydrophobic indole (B1671886) side chain, strongly interacts with the non-polar stationary phase. A gradient elution is typically employed, where the concentration of the organic solvent in the mobile phase is gradually increased. This increasing solvent strength reduces the hydrophobic interactions, allowing the peptide and any impurities to elute from the column at different times. The purity of this compound is confirmed by the presence of a single, sharp peak in the chromatogram, with purity levels often exceeding 95-98% for research-grade material. rsc.orgglpbio.comgcms.cz
Table 1: Typical RP-HPLC Parameters for Peptide Analysis
| Parameter | Typical Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5-60% B over 20-30 minutes vulcanchem.com |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Column Temperature | 25-40 °C |
This is an interactive table. Click on the headers to sort.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles. This reduction in particle size leads to a dramatic increase in column efficiency, resolution, and speed of analysis. lcms.cz For this compound, UPLC offers much faster purity assessments, with run times often reduced to a few minutes compared to the 20-30 minutes typical for HPLC, without compromising resolution. biorxiv.orgnih.gov This high-throughput capability is invaluable in screening applications and for monitoring reaction kinetics. The fundamental principles of separation remain the same as in HPLC, but the enhanced resolution can reveal minor impurities that might be co-eluted with the main peak in an HPLC separation. gcms.cz
Table 2: Comparison of HPLC and UPLC for Peptide Analysis
| Feature | HPLC | UPLC |
|---|---|---|
| Particle Size | 3-5 µm | < 2 µm |
| Peak Capacity/Resolution | Good | Excellent |
| Analysis Time | Slower (e.g., 20-30 min) | Faster (e.g., <10 min) biorxiv.org |
| Solvent Consumption | Higher | Lower |
| System Pressure | Lower (~1000-4000 psi) | Higher (~6000-15000 psi) |
This is an interactive table. Click on the headers to sort.
Mass Spectrometry-Based Detection and Identification
Mass spectrometry (MS) is an indispensable tool for the definitive identification of peptides by providing precise mass information. It is almost always coupled with a chromatographic separation technique like HPLC or UPLC.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Sensitive Detection
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of LC with the sensitive and specific detection provided by tandem mass spectrometry. After the this compound peptide is separated by the LC system, it enters the mass spectrometer, where it is ionized, typically by electrospray ionization (ESI).
In the first stage of mass analysis (MS1), the parent or precursor ion of the peptide is selected. For this compound (exact mass: 318.13), this would be the protonated molecule [M+H]⁺ at m/z 319.1. nih.gov This selected ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed in the second stage of mass analysis (MS2). The fragmentation pattern, which primarily consists of b- and y-ions from cleavage of the peptide amide bonds, provides sequence-specific information, confirming the identity of the peptide. This technique is exceptionally sensitive, allowing for detection at nanomolar or even lower concentrations. biorxiv.orgshimadzu.com
Table 3: Predicted and Experimental Fragmentation Data for [M+H]⁺ of this compound
| Ion Type | Sequence | Calculated m/z | Experimental m/z (from H-DL-Trp-Gly-Gly-OH) nih.gov |
|---|---|---|---|
| Precursor [M+H]⁺ | Trp-Gly-Gly | 319.14 | 319 |
| b₂ | Trp-Gly | 245.10 | - |
| y₁ | Gly | 76.04 | - |
| y₂ | Gly-Gly | 133.06 | - |
| Immonium (Trp) | 159.09 | - | |
| a₂-H₂O | Trp-Gly | 199.09 | - |
| Fragment | - | 244 |
This is an interactive table. Click on the headers to sort. Experimental data for the exact isomer may vary.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS), often performed on Time-of-Flight (TOF) or Orbitrap instruments, provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). wiley-vch.demdpi.com This precision is critical for unambiguously determining the elemental composition of this compound. While a standard MS might identify a peptide at m/z 319.1, HRMS can measure it as 319.1399, which is extremely close to the calculated exact mass of the protonated peptide (C₁₅H₁₉N₄O₄⁺). nih.gov This capability allows researchers to confidently distinguish the target peptide from other molecules that might have the same nominal mass but a different elemental formula, thereby providing an orthogonal confirmation of identity to MS/MS fragmentation data.
Table 4: Accurate Mass Determination of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₄ |
| Monoisotopic Mass | 318.1328 Da nih.gov |
| [M+H]⁺ (Calculated) | 319.1399 Da |
| Required Mass Accuracy | < 5 ppm |
| Expected HRMS Result | 319.1399 ± 0.0016 Da |
This is an interactive table. Click on the headers to sort.
Capillary Electrophoresis for Peptide Analysis
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates molecules based on their charge-to-size ratio in an electric field. For peptides like this compound, CE offers extremely high resolution, often superior to HPLC, making it particularly well-suited for challenging separations. researchgate.net A key application of CE in peptide research is the analysis of enantiomeric purity. During peptide synthesis, racemization can occur, leading to the formation of diastereomers. For a tripeptide with one chiral center like this compound, this would result in the D-Trp-Gly-Gly-OH isomer. CE, with the addition of a chiral selector (e.g., a cyclodextrin) to the buffer, can effectively separate these stereoisomers, allowing for precise quantification of enantiomeric purity. acs.orgcapes.gov.brsigmaaldrich.com Studies have shown that CE can separate all eight optical isomers of a tripeptide in a single run, with detection limits as low as 0.05% for impurities. acs.org
Table 5: Applications of Capillary Electrophoresis in Peptide Analysis
| Application | Description | Key Advantage |
|---|---|---|
| Purity Analysis | Separation of the main peptide from synthesis-related impurities. | Very high peak efficiency and resolution. |
| Enantiomeric Separation | Quantification of D-isomers formed during synthesis by using chiral selectors. acs.org | Ability to resolve stereoisomers that are difficult to separate by HPLC. |
| Stability Studies | Monitoring degradation products such as deamidation or isomerization products. nih.gov | High sensitivity to small changes in charge and structure. |
| Peptide-Protein Interaction | Studying binding by observing changes in peptide migration time. researchgate.net | Low sample consumption and analysis in solution phase. |
This is an interactive table. Click on the headers to sort.
Spectrophotometric and Fluorometric Assays for Concentration and Interaction Studies
The inherent spectroscopic properties of the tryptophan (Trp) residue within the this compound peptide make spectrophotometric and fluorometric techniques powerful tools for its quantitative analysis and for probing its interactions with other molecules. The indole side chain of tryptophan possesses a distinct ultraviolet (UV) absorbance and is naturally fluorescent, eliminating the need for external labels in many research applications.
Spectrophotometric methods are primarily employed for the determination of this compound concentration in solution. These methods are based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The UV absorbance of proteins and peptides at 280 nm is largely attributable to the presence of tryptophan and tyrosine residues. thermofisher.com
Fluorometric assays, on the other hand, offer high sensitivity for both concentration determination and for studying the dynamic interactions of this compound with various binding partners. Fluorescence spectroscopy can provide insights into binding affinities, the accessibility of the tryptophan residue to the solvent, and conformational changes upon interaction. This is achieved by monitoring changes in fluorescence intensity, emission wavelength, and fluorescence lifetime.
Spectrophotometric Concentration Determination
The concentration of this compound in a pure solution can be readily determined by measuring its absorbance in the UV region. The tryptophan residue exhibits a characteristic absorbance maximum at approximately 280 nm. thermofisher.com For accurate quantification, the molar extinction coefficient (ε) of the peptide at this wavelength is required. While the specific experimentally determined value for this compound is not always reported, a reliable estimate can be calculated based on the contribution of the tryptophan chromophore. The molar extinction coefficient for tryptophan at 280 nm is approximately 5690 M⁻¹cm⁻¹. umt.edu
In addition to direct UV spectrophotometry, colorimetric methods can be employed for tryptophan quantification. One such method involves the oxidation of the indole ring followed by a coupling reaction to produce a colored product. For instance, a method utilizing diphenylamine (B1679370) sulphonate and sodium nitrite (B80452) yields a pink-colored product with an absorption maximum at 522 nm. srce.hr This method has been shown to be effective for determining tryptophan content in protein hydrolysates and obeys Beer's law over a specific concentration range. srce.hr
Table 1: Spectrophotometric Properties for Tryptophan Determination
| Method | Chromophore/Product | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
|---|---|---|---|
| UV Spectrophotometry | Tryptophan Indole Ring | ~280 | ~5,690 |
| Colorimetric Assay | Diazotized Intermediate-Tryptophan Adduct | 522 | 8,900 |
Data sourced from multiple studies on tryptophan and tryptophan-containing peptides. umt.edusrce.hr
Fluorometric Analysis of Molecular Interactions
The intrinsic fluorescence of the tryptophan residue in this compound serves as a sensitive probe for studying its interactions with other molecules. Changes in the local environment of the tryptophan side chain upon binding can lead to significant alterations in its fluorescence properties. These changes are often manifested as fluorescence quenching or enhancement, or a shift in the emission maximum (blue or red shift).
Fluorescence Quenching Studies:
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore due to a variety of molecular interactions. This phenomenon can be used to determine binding constants and to understand the accessibility of the tryptophan residue.
One notable area of research is the interaction of this compound with host molecules, such as cucurbit[n]urils. For example, the binding of this compound to cucurbit lookchem.comuril (Q8) has been investigated using fluorescence quenching. The formation of a complex between the peptide and the host molecule leads to a decrease in the tryptophan's fluorescence. trinity.edu Isothermal titration calorimetry (ITC) studies have shown that the association constant (Ka) for the binding of this compound to a Q8•methyl viologen complex is 1.3 x 10⁵ M⁻¹. nih.gov This interaction displays selectivity, with a 6-fold preference over the isomeric peptide H-Gly-Trp-Gly-OH. trinity.edunih.gov
The interaction of tryptophan-containing peptides with metal ions has also been extensively studied using fluorescence quenching. Paramagnetic metal ions like Cu²⁺, Ni²⁺, and Co(II) are effective quenchers of tryptophan fluorescence. ismar.orgdoi.org The quenching mechanism often involves the formation of a non-fluorescent ground-state complex between the peptide and the metal ion. ismar.org The binding affinity is influenced by the peptide sequence and the pH of the solution. ismar.orgdoi.org For instance, the association constants for the binding of Cu²⁺ and Ni²⁺ to the related dipeptide glycyltryptophan have been determined from Stern-Volmer plots. doi.org
Table 2: Binding Affinities of Tryptophan-Containing Peptides Determined by Fluorescence Quenching
| Peptide | Interacting Molecule | Method | Association Constant (Ka) (M⁻¹) |
|---|---|---|---|
| This compound | Q8•Methyl Viologen | ITC | 1.3 x 10⁵ |
| H-Gly-Trp-Gly-OH | Q8•Methyl Viologen | ITC | ~2.2 x 10⁴ |
| Glycyltryptophan | Cu²⁺ (pH 9) | Fluorescence Quenching | 4.4 x 10⁴ |
| Glycyltryptophan | Ni²⁺ (pH 9) | Fluorescence Quenching | 6.9 x 10³ |
Data compiled from studies on this compound and related peptides. trinity.edunih.govdoi.org
Fluorescence Resonance Energy Transfer (FRET):
FRET is a distance-dependent interaction between two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without emission of a photon. This technique can be used to measure distances between the interacting molecules. In the context of this compound, the tryptophan residue can act as an intrinsic donor fluorophore. By introducing a suitable acceptor fluorophore into a potential binding partner, FRET can be used to monitor the binding event and to provide structural information about the resulting complex. For example, FRET has been utilized to study the interaction of peptides with metal ions, where the binding of the ion brings a FRET donor and acceptor into close proximity. nih.gov
The versatility of spectrophotometric and fluorometric assays makes them indispensable for the characterization of this compound. They provide straightforward methods for concentration determination and offer detailed insights into the peptide's interactions with a wide range of molecules, which is crucial for understanding its potential roles in various research contexts.
Emerging Research Directions and Potential Academic Applications of H Trp Gly Gly Oh
The tripeptide H-Tryptophyl-Glycyl-Glycine-OH (H-Trp-Gly-Gly-OH) is a subject of growing interest in various fields of scientific research. Its unique structure, combining the fluorescent and electroactive indole (B1671886) side chain of tryptophan with the conformational flexibility of glycine (B1666218) residues, makes it a valuable tool for fundamental and applied studies. This article explores the emerging research directions and potential academic applications of this specific peptide, focusing on its role as a molecular probe, its use in biosensing, its contribution to peptide chemistry, and its future in biomaterials and nanotechnology.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing H-Trp-gly-gly-OH, and how can purity be optimized?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc/t-Bu chemistry for sequential amino acid coupling. Purity optimization involves iterative HPLC purification (e.g., reverse-phase C18 columns) and characterization via mass spectrometry (LC-MS) to confirm molecular weight . Critical parameters include reaction time, solvent choice (e.g., DMF for solubility), and deprotection efficiency. Post-synthesis, lyophilization under controlled pH (e.g., 4–6) minimizes degradation .
Q. Which analytical techniques are most effective for characterizing this compound, and what are their limitations?
- Methodological Answer : Key techniques include:
- Circular Dichroism (CD) : To study secondary structure in solution but limited by solvent interference.
- NMR Spectroscopy : For conformational analysis but requires high purity (>95%) and solubility in deuterated solvents.
- FT-IR : Identifies amide bonds but lacks resolution for subtle structural variations.
Cross-validation using multiple methods is recommended to address individual limitations .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store lyophilized peptide at -20°C in desiccated conditions to prevent hydrolysis. For aqueous solutions, use buffers (e.g., PBS at pH 7.4) with 0.1% sodium azide to inhibit microbial growth. Avoid repeated freeze-thaw cycles; aliquot working solutions and discard after 48 hours at 4°C .
Advanced Research Questions
Q. How can researchers design experiments to investigate the biological interactions of this compound with specific protein targets?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD). For cellular studies, employ fluorescence tagging (e.g., FITC-labeled peptide) and confocal microscopy to track localization. Include negative controls (e.g., scrambled peptide sequences) and validate findings with knockdown models (siRNA/CRISPR) . Adhere to NIH guidelines for preclinical reproducibility .
Q. What strategies are recommended for resolving contradictions in experimental data related to this compound’s conformational behavior?
- Methodological Answer : Contradictions may arise from solvent polarity, temperature, or assay sensitivity. Address this by:
- Triangulation : Combine CD, NMR, and molecular dynamics simulations to cross-verify structural data.
- Variable standardization : Fix parameters like ionic strength and temperature across experiments.
- Statistical rigor : Use ANOVA with post-hoc tests to assess significance of observed differences .
Q. What computational approaches are suitable for modeling the three-dimensional structure of this compound, and how can they complement experimental data?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) with force fields (AMBER/CHARMM) predict folding patterns under physiological conditions. Density functional theory (DFT) models electronic properties for interaction studies. Validate computational predictions with experimental CD spectra or X-ray crystallography (if crystals are obtainable) .
Q. How can researchers ensure ethical and reproducible practices when testing this compound in in vivo models?
- Methodological Answer : Follow ARRIVE guidelines for animal studies: define sample size a priori, randomize treatment groups, and blind assessments. Use species-appropriate dosages (calculated via allometric scaling) and include sham controls. Report attrition rates and adverse events transparently .
Methodological Frameworks for Study Design
- PICO Framework : Define Population (e.g., cell line/animal model), Intervention (this compound dose), Comparison (vehicle/control peptide), and Outcomes (e.g., binding affinity, cytotoxicity) .
- FINER Criteria : Ensure questions are Feasible (resources available), Novel (unexplored conformational effects), Ethical (alignment with institutional review boards), and Relevant (therapeutic potential for neuropeptide research) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
